Cas no 2137142-04-0 ((3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoic acid)

(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoic acid Chemical and Physical Properties
Names and Identifiers
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- (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoic acid
- (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid
- EN300-1084888
- 2137142-04-0
-
- Inchi: 1S/C21H23NO4/c1-3-21(2,12-19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,3,12-13H2,1-2H3,(H,22,25)(H,23,24)/t21-/m1/s1
- InChI Key: OQHGUXVPBHGDKD-OAQYLSRUSA-N
- SMILES: O(C(N[C@@](C)(CC(=O)O)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 353.16270821g/mol
- Monoisotopic Mass: 353.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 500
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 75.6Ų
(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1084888-2.5g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid |
2137142-04-0 | 95% | 2.5g |
$3641.0 | 2023-10-27 | |
Enamine | EN300-1084888-0.25g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid |
2137142-04-0 | 95% | 0.25g |
$1708.0 | 2023-10-27 | |
Enamine | EN300-1084888-10.0g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid |
2137142-04-0 | 10g |
$13504.0 | 2023-06-10 | ||
Enamine | EN300-1084888-1g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid |
2137142-04-0 | 95% | 1g |
$1857.0 | 2023-10-27 | |
Enamine | EN300-1084888-5g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid |
2137142-04-0 | 95% | 5g |
$5387.0 | 2023-10-27 | |
Enamine | EN300-1084888-0.05g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid |
2137142-04-0 | 95% | 0.05g |
$1560.0 | 2023-10-27 | |
Enamine | EN300-1084888-0.1g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid |
2137142-04-0 | 95% | 0.1g |
$1635.0 | 2023-10-27 | |
Enamine | EN300-1084888-10g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid |
2137142-04-0 | 95% | 10g |
$7988.0 | 2023-10-27 | |
Enamine | EN300-1084888-5.0g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid |
2137142-04-0 | 5g |
$9107.0 | 2023-06-10 | ||
Enamine | EN300-1084888-0.5g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid |
2137142-04-0 | 95% | 0.5g |
$1783.0 | 2023-10-27 |
(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoic acid Related Literature
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
Additional information on (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoic acid
Comprehensive Overview of (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoic acid (CAS No. 2137142-04-0)
(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoic acid (CAS No. 2137142-04-0) is a specialized chiral compound widely utilized in peptide synthesis and pharmaceutical research. This Fmoc-protected amino acid derivative is particularly valued for its role in solid-phase peptide synthesis (SPPS), where it serves as a building block for constructing complex peptide sequences. The compound's unique stereochemistry and functional groups make it indispensable for researchers developing novel therapeutics, including peptide-based drugs and bioconjugates.
The growing interest in peptide therapeutics has significantly increased demand for high-purity Fmoc-amino acids like this compound. Recent advancements in cancer immunotherapy and targeted drug delivery systems have further highlighted its importance. Scientists frequently search for "Fmoc-protected amino acid applications" and "CAS 2137142-04-0 solubility," reflecting the compound's relevance in contemporary research. Its chiral center at the 3-position ensures precise molecular interactions, crucial for developing enantiomerically pure pharmaceuticals.
From a chemical perspective, the 3-methylpentanoic acid backbone provides excellent stability while maintaining reactivity for further modifications. The Fmoc protecting group offers orthogonal protection that can be selectively removed under mild basic conditions, making it ideal for stepwise peptide elongation. Researchers often inquire about "Fmoc deprotection conditions" and "2137142-04-0 storage recommendations," emphasizing the need for proper handling to preserve its integrity.
The compound's applications extend beyond traditional peptide synthesis. It has shown promise in material science for creating bioinspired polymers and in diagnostic probe development. Its carboxylic acid moiety allows for easy conjugation to various scaffolds, addressing frequent search queries like "CAS 2137142-04-0 coupling reagents." As the pharmaceutical industry shifts toward personalized medicine, such building blocks become increasingly vital for producing tailored biomolecules.
Quality control of (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoic acid typically involves advanced analytical techniques. HPLC and mass spectrometry ensure the absence of diastereomeric impurities, a common concern reflected in searches for "2137142-04-0 purity analysis." The compound's crystalline properties also facilitate purification processes, making it preferable for large-scale production.
Environmental and regulatory considerations have prompted investigations into green chemistry approaches for synthesizing such compounds. Researchers exploring "sustainable Fmoc-amino acid production" will find this derivative particularly interesting due to recent breakthroughs in catalytic asymmetric synthesis methods. These advancements align with global trends toward eco-friendly pharmaceutical manufacturing.
In conclusion, CAS 2137142-04-0 represents a critical tool for modern chemical biology. Its versatility in peptide engineering, combined with evolving applications in drug discovery and biomaterials, ensures its continued importance. As search trends show increasing interest in "chiral building blocks for drug development," this compound remains at the forefront of innovative research across multiple scientific disciplines.
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